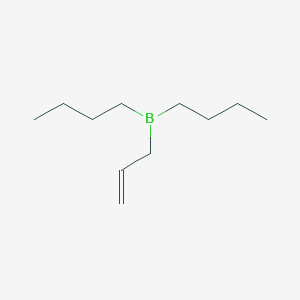
Dibutyl(prop-2-EN-1-YL)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(prop-2-EN-1-YL)borane is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to two butyl groups and one prop-2-en-1-yl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(prop-2-EN-1-YL)borane can be synthesized through the hydroboration of 1,3-butadiene with dibutylborane. The reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation. The process involves the addition of dibutylborane to the double bond of 1,3-butadiene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(prop-2-EN-1-YL)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reactions often involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alkanes or alkenes, depending on the reaction conditions.
Substitution: Various substituted boranes with different functional groups.
Scientific Research Applications
Dibutyl(prop-2-EN-1-YL)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment, leveraging its ability to target specific cellular pathways.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which dibutyl(prop-2-EN-1-YL)borane exerts its effects involves the formation of stable complexes with target molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This interaction can modulate various molecular pathways, making it a valuable tool in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Dibutylborane: Similar in structure but lacks the prop-2-en-1-yl group.
Tributylborane: Contains three butyl groups instead of two butyl and one prop-2-en-1-yl group.
Dibutyl(phenyl)borane: Contains a phenyl group instead of the prop-2-en-1-yl group.
Uniqueness
Dibutyl(prop-2-EN-1-YL)borane is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other boranes may not be as effective.
Properties
CAS No. |
51851-76-4 |
|---|---|
Molecular Formula |
C11H23B |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
dibutyl(prop-2-enyl)borane |
InChI |
InChI=1S/C11H23B/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3 |
InChI Key |
JPWHRWHZWQSFKF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















